2-Bromo-4-nitro-1,3-thiazole

Description

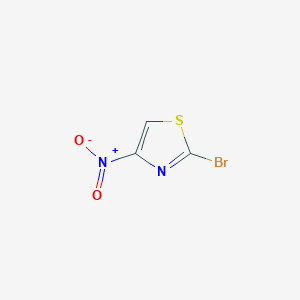

Structure

2D Structure

3D Structure

Properties

CAS No. |

41731-79-7 |

|---|---|

Molecular Formula |

C3HBrN2O2S |

Molecular Weight |

209.02 g/mol |

IUPAC Name |

2-bromo-4-nitro-1,3-thiazole |

InChI |

InChI=1S/C3HBrN2O2S/c4-3-5-2(1-9-3)6(7)8/h1H |

InChI Key |

KVRSJMFCNVKNQT-UHFFFAOYSA-N |

SMILES |

C1=C(N=C(S1)Br)[N+](=O)[O-] |

Canonical SMILES |

C1=C(N=C(S1)Br)[N+](=O)[O-] |

Pictograms |

Irritant |

Origin of Product |

United States |

Advanced Reactivity and Transformation Chemistry of 2 Bromo 4 Nitro 1,3 Thiazole

Nucleophilic Reactivity at the C-2 Position of the Thiazole (B1198619) Ring

The C-2 position of the 2-bromo-4-nitro-1,3-thiazole ring is highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility, enabling the introduction of a wide array of functional groups.

Influence of the Nitro Group on Bromine Reactivity

The presence of a nitro group at the C-4 position significantly enhances the reactivity of the bromine atom at the C-2 position towards nucleophiles. The nitro group is a strong electron-withdrawing group, which decreases the electron density across the thiazole ring system. This electron deficiency makes the C-2 carbon more electrophilic and, consequently, more prone to attack by nucleophiles, facilitating the displacement of the bromine atom. This is a classic example of activating an aromatic system towards nucleophilic aromatic substitution (SNAr). Studies on related nitro-substituted heterocyclic compounds have shown that the presence of a nitro group can significantly alter dissociation pathways and increase electron affinity. aip.org

Mechanistic Pathways of Nucleophilic Substitution

Nucleophilic substitution at the C-2 position of this compound typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves a two-step process:

Addition of the Nucleophile: The nucleophile attacks the electrophilic C-2 carbon, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the thiazole ring and, importantly, onto the oxygen atoms of the nitro group, which provides substantial stabilization for this intermediate.

Departure of the Leaving Group: The bromine atom, a good leaving group, is then expelled, restoring the aromaticity of the thiazole ring and yielding the substituted product.

Quantum-chemical calculations on similar systems, such as the reaction of aminothiazoles with benzofuroxan (B160326) derivatives, support the feasibility of such nucleophilic substitution pathways. researchgate.net The bromine atom at the C-2 position of the thiazole ring enhances electrophilicity, making it a versatile site for nucleophilic substitutions.

Directed Metalation and Lithiation Studies

Directed metalation, particularly lithiation, offers a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. acs.org In the context of this compound, these studies open up avenues for introducing substituents at positions that are not readily accessible through other means.

Regioselective Lithiation at the C-5 Position

The C-5 proton of the thiazole ring is the most acidic, making this position the preferred site for deprotonation by strong bases like lithium diisopropylamide (LDA). acs.org This regioselectivity is a well-established principle in thiazole chemistry. acs.orggrowingscience.com The use of LDA at low temperatures allows for the clean generation of a 5-lithio-2-bromo-4-nitro-1,3-thiazole intermediate. This is consistent with studies on other 2-bromothiazole (B21250) derivatives where metalation with LDA occurs selectively at the C-5 position. growingscience.comresearchgate.net

Double Lithiation Strategies and Bromine/Lithium Exchange

More advanced strategies can achieve functionalization at multiple sites. A double lithiation can be accomplished using stronger bases or by employing a combination of deprotonation and halogen-lithium exchange. For instance, using a strong base like t-butyllithium (t-BuLi) can lead to simultaneous direct lithiation at the C-5 position and bromine-lithium exchange at the C-2 position. growingscience.comresearchgate.net This generates a dilithiated intermediate, which can then react with electrophiles at both positions. This approach has been demonstrated in related 2-bromothiazole systems, providing a route to difunctionalized thiazoles. growingscience.comresearchgate.net

Reactivity of Organolithium Intermediates with Electrophiles

The organolithium intermediates generated from this compound are highly reactive nucleophiles that can be trapped with a variety of electrophiles. This allows for the introduction of a wide range of functional groups at either the C-5 or both the C-2 and C-5 positions.

Table 1: Examples of Electrophilic Trapping of Lithiated Thiazoles (Based on analogous reactions of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole) growingscience.comresearchgate.net

| Lithiation Strategy | Base | Electrophile | Product Type |

| C-5 Monolithiation | LDA | Aldehydes, Ketones | 5-Hydroxyalkyl-2-bromothiazole derivatives |

| C-5 Monolithiation | LDA | Carbon Dioxide | 2-Bromo-5-carboxythiazole derivatives |

| C-2/C-5 Dilithiation | t-BuLi | Aldehydes, Ketones | 2,5-Di(hydroxyalkyl)thiazole derivatives |

| C-2/C-5 Dilithiation | t-BuLi | Carbon Dioxide | 5-Carboxythiazole derivatives (after decarboxylation) |

These reactions demonstrate the synthetic versatility afforded by the selective generation and subsequent trapping of organolithium intermediates derived from brominated thiazoles. The ability to control the regioselectivity of these reactions by choosing the appropriate base is a key advantage in the synthesis of complex, polyfunctionalized thiazole derivatives. growingscience.comresearchgate.net

Derivatization Strategies and Functional Group Interconversions

The this compound scaffold is a versatile platform for chemical synthesis. The presence of the bromo group at the C-2 position, an activated site prone to nucleophilic substitution, and the C-5 position, activated by the adjacent nitro group, allows for a wide range of derivatization strategies. researchgate.netresearchgate.net These strategies enable the introduction of diverse chemical functionalities, facilitating the development of new compounds with tailored properties. chim.it

A variety of synthetic methods can be employed to modify the this compound core. These methods leverage the reactivity of the C-Br bond and the activated C-H bonds on the thiazole ring.

Nucleophilic Aromatic Substitution: The bromine atom at the C-2 position is a good leaving group, making this position the primary site for nucleophilic substitution. researchgate.net It can be displaced by various nucleophiles. For instance, azide (B81097) functionalities can be introduced and subsequently reduced to valuable amine groups, or can undergo other nucleophilic substitution reactions, acting as a versatile intermediate for further derivatization. evitachem.com

Lithiation and Electrophilic Quench: The C-5 position of the thiazole ring can be functionalized via lithiation. In a related system, 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, treatment with lithium diisopropylamide (LDA) selectively deprotonates the C-5 position. researchgate.net The resulting lithiated intermediate can then react with a range of electrophiles, such as aldehydes, ketones, or N,N-Dimethylformamide (DMF), to introduce new carbon-based functional groups with high yields. researchgate.net This strategy is directly applicable to this compound, where the C-5 proton is activated by the adjacent nitro group.

Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions are powerful tools for creating C-C and C-heteroatom bonds. The C-Br bond at the C-2 position is an ideal handle for reactions like the Suzuki-Miyaura coupling. chim.it This palladium-catalyzed reaction allows for the introduction of various aryl and heteroaryl groups by coupling the 2-bromo-thiazole intermediate with corresponding boronic acids or esters. chim.it

Table 2: Summary of Derivatization Strategies for the 2-Bromo-Thiazole Core

| Reaction Type | Reagents/Conditions | Position(s) Functionalized | Functional Group Introduced | Reference |

| Nucleophilic Substitution | Sodium Azide (NaN₃), followed by reduction (e.g., H₂, Pd/C) | C-2 | Azide (-N₃), Amine (-NH₂) | evitachem.com |

| Lithiation / Electrophilic Quench | 1. Lithium Diisopropylamide (LDA) 2. Electrophile (e.g., R-CHO, R₂C=O, DMF) | C-5 | Alcohols, Aldehydes, etc. | researchgate.net |

| Suzuki-Miyaura Cross-Coupling | Arylboronic acid (Ar-B(OH)₂), Pd catalyst (e.g., Pd(dppf)Cl₂), Base | C-2 | Aryl groups | chim.it |

| Hantzsch Thiazole Synthesis | α-haloketones, Thioamides | Ring Construction | Core synthesis method | nih.gov, nih.gov |

Post-Synthetic Modifications of this compound Scaffold

The this compound scaffold is a highly versatile platform for further chemical transformations. The presence of two distinct and reactive functional groups—the bromine atom at the C2 position and the nitro group at the C4 position—allows for a range of post-synthetic modifications. The electrophilicity of the thiazole ring is significantly enhanced by these substituents, making the scaffold amenable to various synthetic strategies.

The bromine atom at the C2 position is an excellent leaving group, rendering this position susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Suzuki coupling, are commonly employed to form new carbon-carbon bonds by replacing the bromine atom with various aryl or heteroaryl groups. This is exemplified in related structures like 4-(2-bromo-1,3-thiazol-4-yl)benzonitrile, where the bromine atom serves as a key handle for introducing complexity. Similarly, nucleophilic substitution reactions with amines, thiols, or alkoxides can be used to introduce a diverse array of functional groups at the C2 position. frontiersin.org

The nitro group at the C4 position also offers opportunities for chemical modification. One of the most common transformations is its reduction to an amino group. This conversion dramatically alters the electronic properties of the thiazole ring, transforming the electron-withdrawing nitro group into an electron-donating amino group. This new amino functionality can then serve as a point for further derivatization, such as acylation or diazotization reactions, opening up additional avenues for creating diverse molecular architectures. The reactivity of nitroaromatic compounds is well-documented, and these principles are applicable to the this compound system. biosynth.com

The table below summarizes potential modifications based on the known reactivity of similarly substituted thiazole and aromatic systems.

| Reaction Type | Position | Reagents/Catalyst | Resulting Functional Group | Reference Compound Example |

| Suzuki Coupling | C2 | Arylboronic acid, Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl | 4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile |

| Nucleophilic Substitution | C2 | Amines (R-NH₂) | Amino (R-NH-) | 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives frontiersin.org |

| Nitro Group Reduction | C4 | Fe/HCl, SnCl₂/HCl, or H₂/Pd-C | Amino (-NH₂) | N-(2-methylbenzylidene)-4-(3-nitrophenyl)thiazol-2-imine tandfonline.com |

| Heck Coupling | C2 | Alkene, Pd catalyst, Base | Alkenyl | General reaction for aryl halides |

| Buchwald-Hartwig Amination | C2 | Amine, Pd catalyst, Ligand, Base | Substituted Amino | General reaction for aryl halides |

Exploration of Intermolecular Interactions in Related Structures

The solid-state architecture and physicochemical properties of materials derived from this compound are governed by a network of non-covalent interactions. nih.gov While a specific crystal structure for this compound is not detailed in the provided context, analysis of closely related structures allows for a thorough exploration of the potential intermolecular forces at play. These interactions are critical in drug design, crystal engineering, and materials science. nih.govwikipedia.org

The key functional groups of the molecule—the bromine atom, the nitro group, and the thiazole ring—are all capable of participating in significant non-covalent interactions.

Halogen Bonding: The bromine atom can act as an electrophilic halogen bond donor, forming stabilizing interactions with nucleophilic species such as oxygen, nitrogen, or sulfur atoms from neighboring molecules. wikipedia.orgencyclopedia.pub This type of interaction is a directional and specific force that can be used to control supramolecular assembly. nih.gov

Hydrogen Bonding: Although the molecule itself lacks strong hydrogen bond donors, the oxygen atoms of the nitro group are potent hydrogen bond acceptors. They can readily interact with C-H groups from adjacent molecules, forming weak C-H···O hydrogen bonds, which are known to play a crucial role in stabilizing crystal packing. nih.gov In the presence of co-formers or solvents with O-H or N-H groups, stronger hydrogen bonds would be expected.

π-Effects: The aromatic thiazole ring is capable of engaging in π-π stacking interactions with other thiazole rings. researchgate.net Furthermore, the electron-deficient nature of the nitro-substituted ring could favor interactions with electron-rich aromatic systems. nih.gov The sulfur atom's lone pair electrons could also participate in lone pair-π interactions. nih.gov

Chalcogen and Other Interactions: The sulfur atom of the thiazole ring can participate in chalcogen bonding (e.g., S···N or S···O interactions), another type of directional non-covalent interaction that influences molecular packing. nih.gov The nitro group, with its large dipole moment, will also contribute significantly to dipole-dipole interactions within the crystal lattice.

The following table outlines the likely intermolecular interactions based on data from analogous molecular systems.

| Interaction Type | Participating Group(s) | Role | Significance in Crystal Packing | Reference Structure Example |

| Halogen Bond | C-Br ··· N/O | Br as electrophile | Directional control of supramolecular assembly. | 2-chloro-4-nitroaniline (analogous interactions) researchgate.net |

| Hydrogen Bond | C-H ··· O(Nitro) | Nitro as H-bond acceptor | Stabilization of molecular networks. nih.gov | 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole nih.gov |

| π-π Stacking | Thiazole ring ··· Thiazole ring | π-system interaction | Formation of stacked molecular columns or layers. researchgate.net | 2-Bromo-4-phenyl-1,3-thiazole researchgate.net |

| Chalcogen Bond | C-S ··· N/O | S as electrophile | Fine-tuning of crystal architecture. | 3,6-Disubstituted- biosynth.comwikipedia.orgthieme-connect.detriazolo[3,4-b] biosynth.comwikipedia.orgaip.orgthiadiazole derivatives nih.gov |

| Dipole-Dipole | -NO₂(polar group) | Electrostatic attraction | Overall lattice energy stabilization. | 4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile |

Spectroscopic and Structural Characterization Methodologies for 2 Bromo 4 Nitro 1,3 Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including derivatives of 2-bromo-4-nitro-1,3-thiazole. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. ijsdr.orgsemanticscholar.org

In the study of thiazole (B1198619) derivatives, ¹H NMR is used to identify the chemical shifts of protons, which are influenced by neighboring atoms and functional groups. For instance, aromatic protons in thiazole derivatives typically appear in specific regions of the spectrum, and their splitting patterns can reveal adjacent protons. Similarly, ¹³C NMR provides data on the carbon skeleton of the molecule. The chemical shift of a carbon atom attached to a bromine, for example, is distinct from one bonded to a nitro group or other substituents.

Detailed ¹H and ¹³C NMR analyses are crucial for confirming the regiochemistry of substitutions on the thiazole ring, ensuring the correct placement of the bromo and nitro groups, as well as any other functional groups. acs.org For complex structures, two-dimensional NMR techniques like HSQC and HMBC can be employed to resolve overlapping signals and definitively establish connectivity between atoms.

Table 1: Representative NMR Data for Thiazole Derivatives

| Nucleus | Typical Chemical Shift (ppm) | Information Provided |

|---|---|---|

| ¹H | 7.0 - 9.0 (thiazole ring protons) | Electronic environment and neighboring protons. |

| ¹³C | 90 (C-Br) | Confirms the presence and position of the bromine substituent. |

| ¹³C | 115 (C5-brominated analogs) | Differentiates between isomers. |

Note: Specific chemical shifts can vary depending on the solvent and the full molecular structure.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying the presence of specific functional groups. ijsdr.orgsemanticscholar.org

For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups through their characteristic absorption bands. The nitro group (NO₂) typically shows strong asymmetric and symmetric stretching vibrations. naturalspublishing.com The carbon-bromine (C-Br) bond also has a characteristic stretching frequency, although it appears in the lower frequency region of the spectrum.

The analysis of the vibrational spectra is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and help in the assignment of the observed bands. nih.govresearchgate.net This combined experimental and theoretical approach allows for a complete vibrational assignment and analysis of the fundamental modes of the molecule. nih.govresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1570 - 1485 naturalspublishing.com |

| Nitro (NO₂) | Symmetric Stretch | 1370 - 1320 naturalspublishing.com |

| Carbon-Bromine (C-Br) | Stretch | ~550 - 600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. ijsdr.orgsemanticscholar.org

In the analysis of this compound derivatives, mass spectrometry can confirm the molecular formula by identifying the molecular ion peak. The presence of bromine is often easily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which results in two molecular ion peaks separated by two mass units. msu.edu

The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule. The cleavage of bonds within the molecule leads to the formation of fragment ions, and the masses of these fragments can help to identify the different components of the molecule. For instance, the loss of the nitro group or the bromine atom would result in characteristic fragment ions. researchgate.netitim-cj.ro Studies on related nitrothiazole compounds have shown that the presence of the nitro group can significantly influence the fragmentation pathways. aip.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition of the molecule with high accuracy. acs.org

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure. researchgate.netnih.gov

For derivatives of this compound, single-crystal X-ray diffraction analysis can confirm the substitution pattern on the thiazole ring and reveal the conformation of the molecule in the solid state. nih.gov The analysis of the crystal structure can also provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the physical properties of the compound. researchgate.netnih.gov

For example, in the crystal structure of a related compound, 2-bromo-4-phenyl-1,3-thiazole, the planes of the thiazole and phenyl rings were found to be inclined to each other. nih.gov The crystal packing was stabilized by π-π interactions and short intermolecular contacts. nih.gov Such detailed structural information is invaluable for understanding the structure-property relationships of these compounds.

Table 3: Example Crystal Data for a Thiazole Derivative

| Parameter | Value |

|---|---|

| Compound | 2-Bromo-4-phenyl-1,3-thiazole nih.gov |

| Molecular Formula | C₉H₆BrNS nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/n researchgate.net |

| a (Å) | 5.8934 (3) nih.gov |

| b (Å) | 10.6591 (6) nih.gov |

| c (Å) | 13.8697 (7) nih.gov |

| β (°) | 90.812 (1) nih.gov |

| V (ų) | 871.18 (8) nih.gov |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique used to study chemical species that have unpaired electrons, such as radicals.

In the context of this compound derivatives, ESR has been used to investigate the formation of radical species. For instance, when a crystal of 2-bromo-5-nitrothiazole (B146120) was irradiated with X-rays, ESR analysis indicated the formation of neutral radical species resulting from the cleavage of the bond between the nitro group and the thiazole ring. aip.org This type of study provides insight into the radiation sensitivity and potential reaction mechanisms of these compounds at a molecular level.

Time-Sliced Velocity Map Imaging (VMI) for Reaction Dynamics Studies

Time-Sliced Velocity Map Imaging (VMI) is a sophisticated experimental technique used to study the dynamics of chemical reactions, particularly photodissociation and dissociative electron attachment processes. It provides information about the kinetic energy and angular distribution of the fragments produced in a reaction. ustc.edu.cn

Computational and Theoretical Investigations of 2 Bromo 4 Nitro 1,3 Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for studying the molecular properties of 2-bromo-5-nitro-1,3-thiazole. These ab initio methods solve the Schrödinger equation for the molecule, providing detailed information about its structure, energy, and electronic distribution. Such calculations have been instrumental in supporting experimental findings, particularly in studies of electron attachment and dissociation. google.comgoogle.com

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for complex systems. DFT calculations, often using functionals like B3LYP and basis sets such as 6-31G* or 6-311G(d,p), have been employed to optimize the geometry of thiazole (B1198619) derivatives and analyze their frontier molecular orbitals (HOMO and LUMO).

For 2-bromo-5-nitro-1,3-thiazole, the presence of the bromine (Br) and nitro (NO₂) groups significantly influences its electronic properties. These electron-withdrawing groups increase the molecule's electron affinity. google.comgoogle.com DFT calculations help to quantify these effects and analyze the distribution of electron density. The analysis of frontier molecular orbitals (FMOs) reveals that the HOMO-LUMO energy gap is a key factor in determining the chemical reactivity and stability of the molecule. A smaller energy gap, for instance, suggests higher reactivity and can be influenced by substituents on the thiazole ring.

Table 1: Calculated Electronic Properties of Thiazole Derivatives

| Compound System | Property | Calculated Value (eV) | Method/Basis Set |

|---|---|---|---|

| Thiazole-based complexes | Ionization Potential (IP) | 5.03 - 5.08 | DFT |

| Thiazole complex with 4-nitrophenyl | Electron Affinity (EA) | 2.95 | DFT |

This table is interactive. Data is sourced from computational studies on related thiazole systems to provide context for the electronic properties influenced by substituents like the nitro group.

A significant area of research for 2-bromo-5-nitro-1,3-thiazole has been the study of its decomposition following the attachment of low-energy electrons. google.comgoogle.com Quantum chemical calculations are essential for exploring the possible dissociation pathways and their corresponding reaction energies. google.com These calculations support experimental mass spectrometry data by proposing energetically feasible fragmentation channels. google.com

Upon attachment of a low-energy electron (0-12 eV), the 2-bromo-5-nitro-1,3-thiazole molecular anion is formed. google.com This transient negative ion is unstable and can decompose through various channels. Theoretical calculations have shown that the presence of both Br and NO₂ groups opens a large number of dissociation pathways. google.com Key predicted and observed reactions include:

Loss of a bromine radical: The C–Br bond cleaves, leading to the formation of a Br⁻ ion or a neutral Br radical and the remaining thiazole anion fragment.

Loss of a nitro radical: The C–NO₂ bond breaks, resulting in an NO₂⁻ ion or a neutral NO₂ radical. Studies indicate that the abstraction of NO₂ as a neutral radical is a prevalent channel. google.comgoogle.com

Ring Opening: The calculations also predict the opening of the thiazole ring itself, often due to the relative weakness of the C–S bond, leading to various smaller fragment anions. google.comgoogle.com

Table 2: Selected Dissociation Channels for 2-Bromo-5-nitro-1,3-thiazole Anion

| Reaction Channel | Products | Energetics |

|---|---|---|

| Dissociative Electron Attachment | [BNT]⁻ → Br⁻ + (BNT-Br)• | Resonance near 4 eV |

| Dissociative Electron Attachment | [BNT]⁻ → NO₂⁻ + (BNT-NO₂)• | Resonance near 4 eV |

| Neutral Radical Abstraction | [BNT]⁻ → Br• + [BNT-Br]⁻ | Prevailing reaction channel |

| Neutral Radical Abstraction | [BNT]⁻ → NO₂• + [BNT-NO₂]⁻ | Prevailing reaction channel |

This table is interactive and summarizes key dissociation pathways identified through combined experimental and computational studies. google.comgoogle.com

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For 2-bromo-5-nitro-1,3-thiazole, the MEP would show strong negative potential around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles or for hydrogen bonding. Conversely, positive potential would be expected near the hydrogen atom on the thiazole ring and potentially on the carbon atoms, indicating sites for nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological targets or other reactants.

Reaction Mechanism Elucidation

Computational modeling is a powerful asset for elucidating complex reaction mechanisms involving thiazole derivatives. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most probable pathway a reaction will follow.

The identification and analysis of transition states are fundamental to understanding reaction kinetics and mechanisms. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, which is confirmed by vibrational frequency analysis showing exactly one imaginary frequency. google.com

For reactions involving 2-bromo-5-nitro-1,3-thiazole, such as its decomposition or its interaction with other molecules, transition state calculations can distinguish between different possible mechanisms (e.g., concerted vs. stepwise). For instance, in dissociative electron attachment, calculations can explore the energy barriers associated with the cleavage of the C-Br versus the C-NO₂ bond, providing insight into which process is kinetically favored. google.com

Regioselectivity refers to the preference for a reaction to occur at one position over another. Computational models are highly effective at predicting the regiochemical outcomes of reactions involving heterocyclic systems like thiazole. Methods for predicting regioselectivity often rely on analyzing indices derived from the molecule's electronic structure.

Key computational approaches include:

Frontier Molecular Orbital (FMO) Theory: In many reactions, the interaction between the HOMO of one reactant and the LUMO of the other is dominant. The regioselectivity can be predicted by examining the relative sizes of the orbital lobes on different atoms. For electrophilic attack on the thiazole ring, the reaction is likely to occur at the atom with the largest coefficient in the HOMO.

Molecular Electrostatic Potential (MEP): As discussed previously, the MEP map directly highlights the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites, providing a clear prediction for ionic reactions.

Fukui Indices: These indices, derived from DFT, quantify the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic sites in the molecule.

Activation Energy Calculations: The most rigorous method involves calculating the activation energies for attack at all possible positions. The pathway with the lowest transition state energy will be the favored one, thus predicting the regioselectivity.

For 2-bromo-5-nitro-1,3-thiazole, these models would be used to predict the most likely site for substitution or addition reactions on the thiazole ring, taking into account the directing effects of the bromo and nitro substituents.

Structure-Reactivity and Structure-Property Relationships

Computational and theoretical investigations provide profound insights into the interplay between the molecular structure of 2-bromo-4-nitro-1,3-thiazole and its resulting chemical reactivity and physical properties. The arrangement of the electron-withdrawing nitro group at the C4 position, the halogen atom at the C2 position, and the inherent electronic nature of the thiazole ring establishes a unique electronic landscape. This landscape dictates the molecule's behavior, from its susceptibility to chemical attack to its interaction with electromagnetic radiation. Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting these relationships, allowing for the prediction of reactivity, stability, and optical characteristics.

Correlation of Electronic Effects with Chemical Reactivity

The chemical reactivity of this compound is dominated by the powerful electron-withdrawing effects of its substituents. The nitro group (NO₂) at the C4 position and the bromine (Br) atom at the C2 position significantly modulate the electron density of the thiazole ring. The nitro group, in particular, is a strong resonance and inductive electron-withdrawing group, which substantially lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the molecule a potent electrophile and enhances its ability to accept electrons.

The following table summarizes the key electronic effects and their correlation with the anticipated reactivity of the thiazole ring.

| Substituent | Position | Electronic Effect | Consequence on Reactivity |

| Nitro (NO₂) | C4 | Strong electron-withdrawal (Resonance & Inductive) | Increases electrophilicity of the ring; enhances susceptibility to nucleophilic attack; increases overall electron affinity. aip.orgnih.gov |

| Bromo (Br) | C2 | Inductive electron-withdrawal; good leaving group | Creates an electrophilic site at C2; facilitates dissociative electron attachment. aip.orgnih.gov |

| Thiazole Ring | Core | Aromatic heterocycle | Provides a π-system that is modulated by substituents; contains heteroatoms that influence charge distribution. mdpi.comresearchgate.net |

Computational Insights into Bond Strengths and Ring Stability

Quantum chemical calculations performed on the analogous 2-bromo-5-nitrothiazole (B146120) molecule show that upon electron attachment, the molecule readily undergoes dissociation. aip.orgnih.gov A key finding from these studies was the prevalence of reaction channels that lead to the opening of the thiazole ring, which was attributed to the relative weakness of the C–S bond. aip.orgnih.gov The computational exploration of possible dissociation pathways confirmed that processes involving the cleavage of the C-Br and C-NO₂ bonds, followed by ring fragmentation, are energetically accessible. aip.orgnih.gov

For this compound, a similar vulnerability in the thiazole ring is expected. The strong polarization induced by the nitro and bromo substituents likely weakens the inherent stability of the aromatic ring. Natural Bond Orbital (NBO) analysis, a common computational technique, could theoretically be used to quantify the delocalization of electrons and the strength of specific bonds within the molecule. nih.govnih.gov Such an analysis would likely reveal significant hyperconjugative interactions that contribute to the delocalization of negative charge in the anionic state, thereby stabilizing transition states for bond cleavage and ring opening.

The table below outlines the anticipated effects of substituents on the structural stability of the molecule, based on findings from related compounds.

| Structural Feature | Influencing Factors | Predicted Computational Observation | Reference |

| C-Br Bond | Electronegativity of Br; Electron affinity of the molecule | Susceptible to cleavage upon electron attachment, forming a Br⁻ anion or Br• radical. | aip.orgnih.gov |

| C-NO₂ Bond | Strong electron-withdrawing nature of NO₂ | Prone to cleavage, leading to the formation of NO₂⁻ or the loss of a neutral NO₂• radical. | aip.orgnih.gov |

| Thiazole C-S Bond | Ring strain; electronic perturbation by substituents | Identified as a relatively weak point, facilitating ring-opening reactions upon anion formation. | aip.orgnih.gov |

| Overall Ring Stability | Aromaticity vs. substituent-induced strain | Reduced compared to unsubstituted thiazole; susceptible to fragmentation under high-energy conditions or upon forming a radical anion. | aip.orgnih.gov |

Theoretical Studies on Optical Properties (e.g., Chromogenic Behavior, Fluorescence)

The optical properties of this compound can be predicted and rationalized through theoretical methods like Time-Dependent Density Functional Theory (TD-DFT). tandfonline.com These properties are intrinsically linked to the molecule's electronic structure, specifically the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the LUMO, often referred to as the HOMO-LUMO gap. nih.govacs.org The presence of the thiazole ring (an electron-donating component) and the nitro group (a strong electron-accepting component) creates a "push-pull" or donor-acceptor system. mdpi.com

This intramolecular charge transfer (ICT) character is expected to govern the molecule's optical behavior. iist.ac.in

Chromogenic Behavior : Molecules with significant ICT character often exhibit solvatochromism, where their absorption color changes with the polarity of the solvent. Theoretical calculations can model this by simulating the UV-Vis absorption spectra in different solvent continua. tandfonline.com The interaction of this compound with specific analytes could also perturb the ICT state, potentially leading to a visible color change, a hallmark of a chromogenic sensor. acs.orgresearchgate.net

Fluorescence : While many nitro-aromatic compounds are known to have their fluorescence quenched, theoretical studies can elucidate the potential for emission. researchgate.net Computational models can predict the energies of excited states and the probabilities of radiative (fluorescence) versus non-radiative decay. iist.ac.in The design of related thiazole-based fluorophores often involves tuning the donor-acceptor strengths and the extent of π-conjugation to control emission wavelengths and quantum yields. iist.ac.inacs.org

Although specific TD-DFT calculations for this compound are not available in the reviewed literature, analysis of similar systems provides a framework for its expected properties. The HOMO-LUMO gap is predicted to be relatively small due to the strong acceptor nature of the nitro group, suggesting that the molecule will absorb light in the near-UV or visible region. acs.org

| Optical Property | Theoretical Basis | Predicted Behavior for this compound |

| UV-Vis Absorption | HOMO → LUMO electronic transition, calculated by TD-DFT. | Absorption maximum likely in the near-UV or visible range due to a small HOMO-LUMO gap caused by the D-A structure. acs.org |

| Chromogenic Potential | Perturbation of the Intramolecular Charge Transfer (ICT) state. | Potential for solvatochromism and chromogenic sensing of analytes that interact with the nitro or thiazole moieties. mdpi.comacs.org |

| Fluorescence | Radiative decay from the first excited state (S₁). | Likely to be weakly fluorescent or non-fluorescent (quenched) due to the presence of the nitro group, a common fluorescence quencher. iist.ac.inresearchgate.net |

| Non-Linear Optical (NLO) Properties | Molecular hyperpolarizability (β) arising from significant charge asymmetry. | The strong D-A character suggests the molecule may possess notable first hyperpolarizability, indicating potential for NLO applications. nih.govnih.gov |

Applications of 2 Bromo 4 Nitro 1,3 Thiazole in Advanced Organic Synthesis and Chemical Biology

Role as a Synthetic Synthon

2-Bromo-4-nitro-1,3-thiazole serves as a pivotal building block, or synthon, for the construction of a wide array of more complex organic molecules. Its reactivity at multiple sites allows for sequential and controlled chemical modifications.

The inherent reactivity of the carbon-bromine bond in this compound makes it an excellent substrate for various cross-coupling reactions. This enables the introduction of diverse substituents at the 2-position of the thiazole (B1198619) ring, leading to the synthesis of complex molecules that retain the core thiazole structure. For instance, palladium-catalyzed reactions, such as the Suzuki coupling, allow for the formation of carbon-carbon bonds by coupling the thiazole with boronic acids. This methodology is instrumental in creating libraries of substituted thiazoles for screening in drug discovery programs.

The bromine atom at the 2-position enhances the electrophilicity of the thiazole ring, making it a key intermediate for the synthesis of various derivatives through nucleophilic substitution reactions. The nitro group at the 5-position further activates the ring, facilitating these transformations. smolecule.com This reactivity has been exploited to synthesize a range of 2,4-disubstituted thiazole derivatives, which are prevalent in many clinically approved drugs. frontiersin.org

The following table showcases examples of complex molecules synthesized using a 2-bromothiazole (B21250) core, illustrating the versatility of this synthon.

| Starting Material Core | Reaction Type | Added Substituent | Resulting Compound Class | Reference |

| 2-Bromothiazole | Suzuki Coupling | 4-Cyanophenylboronic acid | 4-(Thiazol-4-yl)benzonitriles | |

| 2-Bromo-5-nitrothiazole (B146120) | Nucleophilic Substitution | Various thiols | 5-Nitro-2-(thio-substituted)thiazoles | scispace.com |

| 2-Aminothiazole (B372263) (precursor) | Sandmeyer-type reaction (CuBr) | Bromine | 2-Bromo-4-phenyl-1,3-thiazole | researchgate.net |

Beyond its use in elaborating the thiazole ring itself, this compound can act as an intermediate in the synthesis of other heterocyclic systems. The functional groups on the thiazole ring can participate in cyclization reactions to form fused ring systems. For example, derivatives of 2-aminothiazoles, which can be prepared from their 2-bromo counterparts, are used to construct fused heterocyclic systems like imidazo[2,1-b]thiazoles. These fused systems are of significant interest due to their diverse biological activities. mdpi.comnih.gov

The strategic placement of reactive groups allows for domino or cascade reactions, where a single synthetic operation can lead to the formation of multiple rings. While specific examples starting directly from this compound are highly specialized, the general principle of using functionalized thiazoles as precursors for more complex heterocyclic architectures is well-established in organic synthesis. organic-chemistry.org The reactivity of the bromo and nitro groups provides handles for such transformations. smolecule.com

Structure-Activity Relationship (SAR) Investigations for Thiazole Derivatives

The this compound scaffold is a valuable platform for structure-activity relationship (SAR) studies. By systematically modifying its structure, researchers can probe the molecular interactions that govern biological activity and develop principles for designing more potent and selective molecules.

SAR studies on thiazole derivatives have revealed that the nature and position of substituents on the thiazole ring are critical for biological activity. The bromine atom in this compound is a key functional group that can be replaced with various other moieties to explore their impact on molecular interactions.

For example, in the development of antibacterial agents, it has been shown that compounds with a substituent on the benzene (B151609) ring attached to the C4 position of the thiazole ring exhibit better inhibitory activity against enzymes like E. coli FabH. researchgate.net Furthermore, the presence of electron-withdrawing groups, such as the nitro group in this compound, has been shown to enhance the antimicrobial effects of certain thiazole derivatives.

The following table summarizes key findings from SAR studies on thiazole derivatives, highlighting the influence of specific chemical modifications.

| Parent Scaffold | Position of Modification | Type of Modification | Impact on Biological Activity | Reference |

| Phenylthiazole | C4 of thiazole | Substitution on the phenyl ring | Generally improves inhibitory activity | researchgate.net |

| Phenylthiazole | Phenyl ring attached to amide | meta-substitution with Cl or Br | Better inhibitory activity than para-substitution | researchgate.net |

| Thiazole | General | Introduction of electron-withdrawing groups (e.g., nitro, bromo) | Can enhance antimicrobial activity | nih.gov |

| Thiazole | General | Addition of a 1,2,4-triazole (B32235) ring | Showed high anticonvulsant properties | mdpi.com |

Based on extensive SAR studies, several design principles have emerged for modulating the molecular function of thiazole derivatives. One key principle is that the 2,4-disubstitution pattern on the thiazole ring is a common feature in many biologically active compounds. frontiersin.org The ability to readily modify the 2-position of this compound makes it an ideal starting point for creating libraries of compounds based on this principle.

Another design principle is the strategic use of electron-withdrawing and electron-donating groups to fine-tune the electronic properties of the molecule, which in turn affects its binding to biological targets. researchgate.net The nitro group in this compound serves as a powerful electron-withdrawing group, and its influence on activity can be systematically studied by replacing it with other groups.

Furthermore, the incorporation of thiazole rings into larger, fused heterocyclic systems or as linkers between different pharmacophores is a common strategy to enhance biological activity. mdpi.comresearchgate.net The design of such molecules often relies on the foundational chemistry of versatile building blocks like this compound.

Emerging Areas of Application Driven by Chemical Properties

The unique chemical properties of this compound are driving its exploration in several emerging areas of application, particularly in chemical biology and medicinal chemistry. The thiazole ring itself is a component of vitamin B1 (thiamine) and is found in numerous bioactive natural products and synthetic drugs. aip.orgtandfonline.com

The compound's potential as a radiosensitizer for hypoxic tumor cells is an area of active research. aip.org The nitro group can mimic the role of oxygen in sensitizing cancer cells to radiation therapy. Furthermore, the presence of both a nitro group and a bromine atom, which are known to have high electron affinity, makes 2-bromo-5-nitrothiazole (a close isomer) susceptible to decomposition by low-energy electrons, a process that can be exploited in radiation-based therapies. aip.org

The electrophilic nature of this compound also makes it a candidate for use as a covalent probe in chemical biology. The reactive C-Br bond could potentially form covalent bonds with specific nucleophilic residues (such as cysteine) in proteins, allowing for the study of protein function and the identification of new drug targets. The thiazole nucleus is known to participate in various biological interactions, including acting as a pharmacophoric element or a bioisostere. researchgate.net

Chemical Precursors in Radiosensitizing Agent Development

The development of radiosensitizers—compounds that increase the susceptibility of tumor cells to radiation therapy—is a critical area of cancer research. A key strategy involves targeting hypoxic (low-oxygen) tumor cells, which are notoriously resistant to radiation. Nitroaromatic and nitroheterocyclic compounds are prominent in this field due to the ability of the nitro group to be bioreduced under hypoxic conditions, leading to the formation of reactive radical species that can damage cellular components like DNA.

While direct studies on this compound as a radiosensitizer precursor are not extensively documented in publicly available research, the broader class of nitrothiazoles has been identified as a promising area for the development of such agents. For instance, research into 2-amino-5-nitrothiazole (B118965) has shown its potential as a hypoxic radiosensitizer, suggesting that the nitrothiazole scaffold is a valuable pharmacophore for this application. nih.gov The efficacy of these compounds is often linked to their electron-attracting properties and their ability to undergo metabolic reduction in oxygen-deficient environments.

The general mechanism for nitroheterocyclic radiosensitizers involves their selective reduction in hypoxic cells to form cytotoxic species. This process makes them highly targeted to the resistant cell populations within a tumor. The development of new agents often focuses on optimizing properties like solubility and pharmacokinetics to ensure effective delivery to the target tissue. nih.gov Therefore, this compound, possessing the critical nitroheterocyclic structure, represents a potential, if not yet fully explored, precursor for synthesizing novel radiosensitizing agents. Its bromo-substituent offers a convenient chemical handle for modification to fine-tune its biological and physical properties.

Table 1: Key Features of Nitroheterocyclic Compounds in Radiosensitizer Development

| Feature | Role in Radiosensitization | Example Compound Class |

|---|---|---|

| **Nitro Group (-NO₂) ** | Acts as an electron-affinic center; undergoes bioreduction in hypoxic cells to form reactive, cytotoxic radicals. | Nitroimidazoles, Nitrotriazoles, Nitrothiazoles |

| Heterocyclic Core | Provides the structural scaffold and influences solubility, distribution, and metabolic stability. | Imidazole (B134444), Triazole, Thiazole nih.gov |

| Reactive Substituent (e.g., -Br) | Allows for synthetic modification to optimize pharmacokinetics and biological activity. | Halogenated Nitroarenes |

Exploration in Chromogenic Systems and Fluorescence Probes

The field of molecular sensing has seen significant growth, with a demand for probes that can detect and report the presence of specific ions or molecules through a visible change, such as color (chromogenic) or fluorescence. The structural characteristics of this compound make it an interesting candidate for exploration in this area. The thiazole ring itself is a component of many fluorescent compounds. citedrive.com

The design of fluorescent probes often relies on modulating an intramolecular charge transfer (ICT) process. A typical probe consists of a fluorophore (the light-emitting unit) connected to a recognition site. The electron-withdrawing nature of the nitro group on the this compound scaffold can create a "push-pull" system when combined with an electron-donating group, which is a common strategy for creating ICT-based fluorophores.

Furthermore, the bromine atom at the 2-position, activated by the adjacent nitro group, is susceptible to nucleophilic aromatic substitution. This reactivity is a powerful tool for designing "turn-on" or ratiometric fluorescent probes. researchgate.net In such a system, the initial compound might be non-fluorescent or emit at a specific wavelength. Reaction with a target analyte (a nucleophile) displaces the bromide, attaching a new group that alters the electronic structure of the thiazole ring and "turns on" or shifts the fluorescence. researchgate.netmdpi.com

For example, probes for detecting biologically important thiols like glutathione (B108866) (GSH) have been developed based on the nucleophilic substitution of a halogen on a fluorophore scaffold. mdpi.com Given this principle, this compound could serve as a core for developing probes that react with specific nucleophilic analytes, leading to a distinct optical signal.

Table 2: Principles of Fluorescent Probe Design Relevant to Nitrothiazoles

| Design Strategy | Mechanism | Potential Role of this compound |

|---|---|---|

| Intramolecular Charge Transfer (ICT) | An electron-donating group and an electron-withdrawing group on an aromatic system create a dipole that influences fluorescence. | The nitro group acts as a strong electron-withdrawing part of the ICT system. |

| Nucleophilic Aromatic Substitution (SNAr) | A nucleophilic analyte displaces a leaving group (like bromide) on the probe, causing a change in the electronic and photophysical properties. | The bromo-group serves as the reactive site for analyte detection, triggering a fluorescent or chromogenic response. mdpi.com |

| Aggregation-Induced Emission (AIE) | Probes are designed to be non-emissive when dissolved but become highly fluorescent upon aggregation, a process that can be triggered by an analyte. | Thiazole derivatives have been used in AIE probes. nih.gov |

Utility in Biosensor and Imaging Applications

The principles that make this compound a candidate for fluorescence probes extend directly to its utility in biosensors and bioimaging. Bioimaging allows for the visualization of biological processes in living cells and organisms, and fluorescent probes are the primary tools used for this purpose. magritek.com

Thiazole derivatives have been successfully incorporated into probes for a variety of bioimaging applications, including the detection of metal ions like Zn²⁺ and the imaging of hydrogen peroxide (H₂O₂) in living cells. nih.govmagritek.comresearchgate.net The development of these tools often requires that the probe be non-toxic, cell-permeable, and highly selective for its target.

A key application for a reactive scaffold like this compound would be in the design of probes for specific cellular components or activities. For instance, its reactivity towards nucleophiles makes it suitable for developing probes that target thiols, which are crucial in cellular redox homeostasis. mdpi.com A probe based on this compound could potentially image fluctuations in glutathione levels within different cellular compartments. The reaction between the probe and the target thiol would lead to a change in fluorescence, allowing for real-time monitoring via fluorescence microscopy. acs.org

To be effective in bioimaging, a probe must not only be selective but also possess suitable photophysical properties, such as excitation and emission wavelengths that avoid cellular autofluorescence (typically in the red or near-infrared region), a high quantum yield, and good photostability. While the native this compound may not possess these ideal properties, it serves as a versatile synthetic intermediate. Through chemical modification—primarily by substituting the bromine atom—its photophysical characteristics can be tuned and targeting moieties can be introduced to direct the probe to specific organelles or tissues.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-4-nitro-1,3-thiazole, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via diazotization and bromination of 2-amino-4-phenylthiazole derivatives using n-butyl nitrite and CuBr in acetonitrile, followed by reflux and crystallization (yield ~53%) . To improve yields, optimize reaction time (e.g., 15–30 minutes at 333 K), stoichiometry (1:1.6 molar ratio of amine to CuBr), and purification via silica gel chromatography (heptane:ethyl acetate, 70:3). Monitor intermediates using TLC and confirm purity via melting point (327–328 K) and NMR (e.g., singlet at δ 8.16 ppm for thiazole proton) .

Q. How can researchers characterize the crystal structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, monoclinic crystals (space group P2₁/n) show lattice parameters a = 5.8934 Å, b = 10.6591 Å, c = 13.8697 Å, and β = 90.812° . Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 120 K. Refinement with SHELXL-97 and hydrogen atom constraints (riding model, Uiso = 1.2Ueq) ensures accuracy. Key metrics: R factor < 0.03, data-to-parameter ratio > 25 .

Q. What spectroscopic techniques are essential for confirming the identity of this compound?

- Methodological Answer : Use IR to identify functional groups (e.g., νC-Br at ~690 cm⁻¹, νNO2 at ~1530 cm⁻¹) . <sup>1</sup>H NMR in DMSO-d6 reveals aromatic protons (δ 7.40–7.92 ppm) and thiazole protons (δ 8.16 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., m/z 240.12 for C9H6BrNS<sup>+</sup>) .

Advanced Research Questions

Q. How do π-π interactions and crystal packing influence the solid-state properties of this compound?

- Methodological Answer : SC-XRD reveals intermolecular π-π interactions between thiazole and phenyl rings (Cg⋯Cg distance: 3.7539–3.815 Å), stabilizing the lattice . Short S⋯Br contacts (3.5402 Å) may enhance thermal stability. Computational modeling (e.g., Hirshfeld surface analysis) can quantify these interactions. Compare packing motifs across derivatives (e.g., 5-bromo-4-phenylthiazole) to correlate structure with melting points or solubility .

Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory data may arise from assay conditions (e.g., bacterial strain variability) or substituent effects. For example, 4-benzyl-1,3-thiazole derivatives show anti-inflammatory activity via COX-2 inhibition (IC50 ~10 µM), but bromo/nitro groups may alter potency . Use standardized assays (e.g., microdilution for MICs, ELISA for cytokine profiling) and SAR studies to isolate electronic (e.g., nitro’s electron-withdrawing effect) vs. steric contributions .

Q. How can researchers design this compound derivatives for targeted drug delivery?

- Methodological Answer : Introduce polar groups (e.g., -OH, -COOH) at the 5-position to enhance aqueous solubility while retaining bioactivity. For CNS targeting, optimize logP (2–3) via alkyl chain modifications. Assess cytotoxicity using MTT assays on HEK-293 cells and blood-brain barrier penetration via PAMPA. Example: 2-((5-(2-bromophenyl)-4-methyl-1,2,4-triazol-3-yl)thio)acetic acid derivatives show improved bioavailability .

Key Considerations for Researchers

- Synthesis : Prioritize CuBr-mediated bromination for regioselectivity.

- Characterization : Combine SC-XRD with dynamic NMR to probe conformational flexibility.

- Biological Studies : Use isogenic cell lines to control for genetic variability in activity assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.